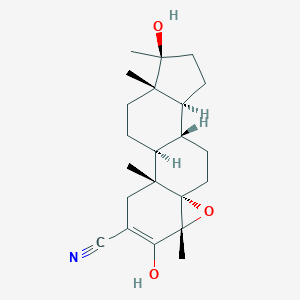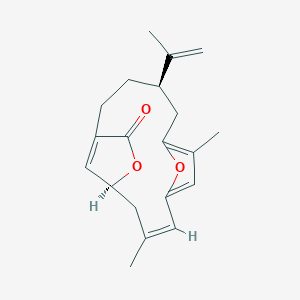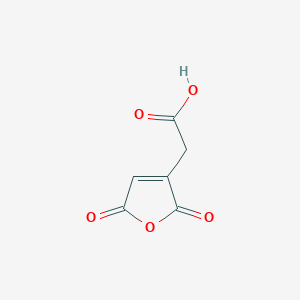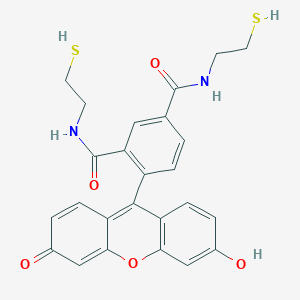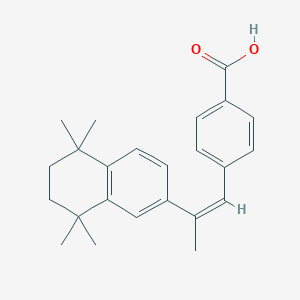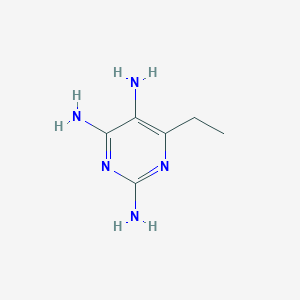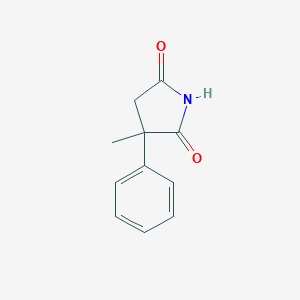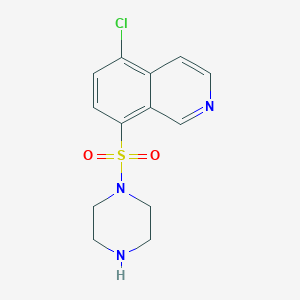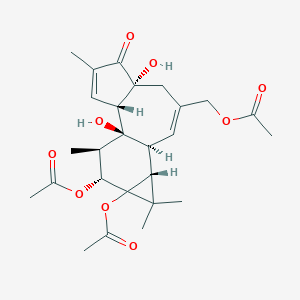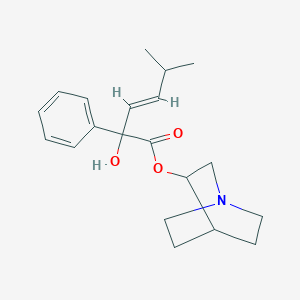
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester, (Z)-, also known as MQM, is a chiral muscarinic receptor agonist. It is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. MQM is known to have high affinity and selectivity for the M1 and M4 subtypes of muscarinic receptors, which are important targets for the treatment of various neurological disorders.
Mecanismo De Acción
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - acts as a selective agonist of muscarinic receptors, specifically the M1 and M4 subtypes. These receptors are involved in the regulation of various physiological processes, including cognitive function, motor control, and sensory processing. The activation of these receptors by MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - leads to the modulation of neurotransmitter release, ultimately resulting in the observed pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the observed pharmacological effects of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in lab experiments is its high affinity and selectivity for muscarinic receptors. This allows for the precise modulation of specific receptor subtypes, which is important for understanding the underlying mechanisms of various neurological disorders. However, one limitation of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. One area of interest is the development of novel therapeutics based on the pharmacological properties of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. Another area of interest is the elucidation of the underlying mechanisms of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -'s effects on neurotransmitter release and gene expression. Additionally, the use of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Métodos De Síntesis
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is synthesized through a multi-step process involving the reaction of mandelic acid with 3-methyl-1-butene, followed by the addition of quinuclidine and subsequent purification steps. The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce motor symptoms in animal models of Parkinson's disease.
Propiedades
Número CAS |
101711-05-1 |
|---|---|
Nombre del producto |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate |
InChI |
InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+ |
Clave InChI |
LFEGCLWKAFYJIE-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canónico |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Sinónimos |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



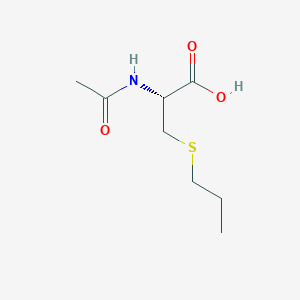
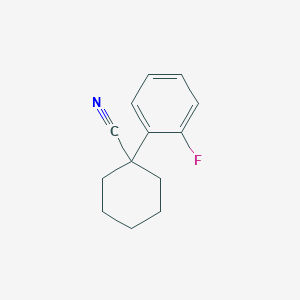
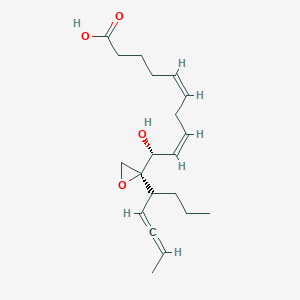
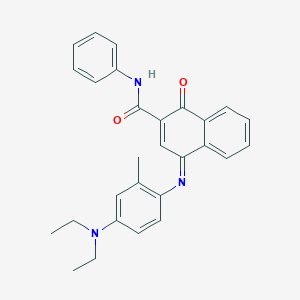
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)
